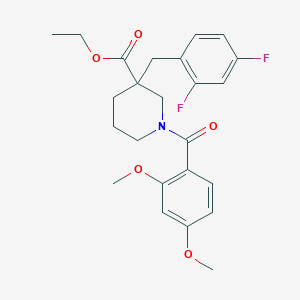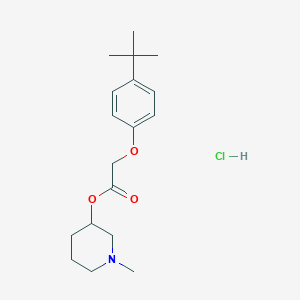
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride, also known as A-84543, is a synthetic compound that belongs to the class of acetylcholine receptor agonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype. Activation of the nAChR leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive function, mood regulation, and pain perception. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function, mood regulation, and pain relief.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to reduce pain perception and inflammation in animal models.
实验室实验的优点和局限性
One advantage of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its specificity for the α4β2 nAChR subtype, which allows for targeted activation of this receptor. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride. One area of focus could be the development of more potent and selective agonists of the α4β2 nAChR subtype. Another area of focus could be the investigation of the potential therapeutic applications of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research could be done to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride.
合成方法
The synthesis of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride involves the reaction of 4-tert-butylphenol with 1-chloro-3-piperidinyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to form 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate, which is subsequently converted to the hydrochloride salt by reacting with hydrochloric acid.
科学研究应用
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
(1-methylpiperidin-3-yl) 2-(4-tert-butylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-18(2,3)14-7-9-15(10-8-14)21-13-17(20)22-16-6-5-11-19(4)12-16;/h7-10,16H,5-6,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCULTPNKOVNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2CCCN(C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)
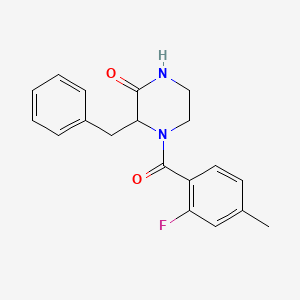
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6008570.png)
![2-(methyl{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B6008571.png)
![N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)
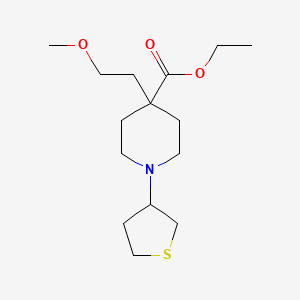
![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)
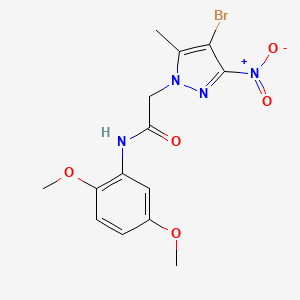
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)
![N-(2-chlorobenzyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6008647.png)
